molecular formula C26H34N2O6 B3404446 1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate CAS No. 1216394-16-9

1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate

Cat. No.: B3404446
CAS No.: 1216394-16-9
M. Wt: 470.6 g/mol
InChI Key: BKKFFBCZVDNYQF-UHFFFAOYSA-N
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Description

1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines an allyl group, a methylphenoxy group, a piperazine ring, and an oxalate moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve the following steps:

  • Formation of the Allyl-Methylphenoxy Intermediate

    • React 2-allyl-4-methylphenol with an appropriate halogenating agent (e.g., thionyl chloride) to form 2-allyl-4-methylphenyl chloride.
    • React the resulting chloride with sodium phenoxide to obtain 2-allyl-4-methylphenoxy.
  • Formation of the Piperazine Intermediate

    • React p-tolylamine with ethylene oxide to form N-(p-tolyl)ethanolamine.
    • Cyclize the ethanolamine with a suitable dehydrating agent (e.g., phosphorus oxychloride) to form 4-(p-tolyl)piperazine.
  • Coupling of Intermediates

    • React the 2-allyl-4-methylphenoxy intermediate with the 4-(p-tolyl)piperazine intermediate in the presence of a base (e.g., potassium carbonate) to form 1-(2-allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol.
  • Formation of the Oxalate Salt

    • React the final product with oxalic acid to form the oxalate salt of 1-(2-allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The oxalate moiety can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

    Hydrolysis: The oxalate salt can be hydrolyzed to release the free base.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as sodium methoxide or potassium cyanide.

    Hydrolysis: Use of acidic or basic conditions to facilitate hydrolysis.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

    Hydrolysis: Formation of the free base and oxalic acid.

Scientific Research Applications

1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a receptor antagonist or enzyme inhibitor.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, such as G-protein-coupled receptors, to exert its effects.

    Enzyme Inhibition: The compound may inhibit specific enzymes, such as kinases or proteases, to modulate cellular processes.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate can be compared with other similar compounds, such as:

    1-(2-Allyl-4-methylphenoxy)-3-(4-(m-tolyl)piperazin-1-yl)propan-2-ol oxalate: Similar structure but with a different substitution pattern on the piperazine ring.

    1-(2-Allyl-4-methylphenoxy)-3-(4-(o-tolyl)piperazin-1-yl)propan-2-ol oxalate: Similar structure but with a different substitution pattern on the piperazine ring.

    1-(2-Allyl-4-methylphenoxy)-3-(4-(p-chlorophenyl)piperazin-1-yl)propan-2-ol oxalate: Similar structure but with a different substituent on the piperazine ring.

Properties

IUPAC Name

1-[4-(4-methylphenyl)piperazin-1-yl]-3-(4-methyl-2-prop-2-enylphenoxy)propan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2.C2H2O4/c1-4-5-21-16-20(3)8-11-24(21)28-18-23(27)17-25-12-14-26(15-13-25)22-9-6-19(2)7-10-22;3-1(4)2(5)6/h4,6-11,16,23,27H,1,5,12-15,17-18H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKFFBCZVDNYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C)CC=C)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate
Reactant of Route 2
1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate
Reactant of Route 3
Reactant of Route 3
1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate
Reactant of Route 4
1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate
Reactant of Route 5
1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate
Reactant of Route 6
Reactant of Route 6
1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate

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